molecular formula C16H20BrN3O2 B592276 Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate CAS No. 791846-40-7

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Cat. No. B592276
CAS RN: 791846-40-7
M. Wt: 366.259
InChI Key: LAYUEAVZGYNCJR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrN3O2 . It has a molecular weight of 366.25 g/mol . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3 . The compound has a complex structure with a bromine atom attached to a phenyl ring, which is further connected to a piperazine ring through a cyanide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 366.25 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 . The topological polar surface area is 56.6 Ų . The compound is a solid at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYUEAVZGYNCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718256
Record name tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

CAS RN

791846-40-7
Record name tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a pressure tube, 5-bromo-2-fluorobenzonitrile (2500 mg, 12.5 mmol), tert-butyl piperazine-1-carboxylate (2444.45 mg, 13.12 mmol), triethylamine (5.23 ml, 37.5 mmol) in dimethylsulfoxide (10 ml) were combined and refluxed at 100 C for ovn. The mixture was cooled, and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic phase was dried using sodium sulfate and concentrated. The residue was purified by flash column chromatography on silica gel 5-60% ethyl acetate/hexane to provide a light brown oil, tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (3660 mg, 80%).
Quantity
2500 mg
Type
reactant
Reaction Step One
Quantity
2444.45 mg
Type
reactant
Reaction Step One
Quantity
5.23 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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